
2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
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Overview
Description
2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide is a synthetic organic compound that features a chloroacetamide group attached to a phenyl ring, which is further substituted with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroacetamide and 2-imidazol-1-yl-phenylamine.
Reaction: The primary reaction involves the nucleophilic substitution of the chloro group by the amine group of 2-imidazol-1-yl-phenylamine.
Conditions: This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) with a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), thiourea, or sodium methoxide (NaOMe) in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide has been investigated for its potential as a pharmaceutical agent. Its structure allows it to serve as a scaffold for the development of new drugs targeting various diseases, particularly in oncology and infectious diseases.
Anticancer Activity
Recent studies have highlighted its anticancer properties. For instance, derivatives of imidazole-containing compounds, similar to this compound, have shown promising results against various cancer cell lines. The compound's effectiveness was evaluated using the MTT assay, which measures cell viability:
Compound | IC50 Value (µM) | Cancer Cell Line |
---|---|---|
20g | 15.67 ± 2.52 | C6 (rat glioma) |
Cisplatin | 23.0 ± 1.73 | C6 |
20g | 58.33 ± 2.89 | HepG2 (human liver) |
Cisplatin | 46.67 ± 7.64 | HepG2 |
These results indicate that compounds similar to this compound can exhibit significant cytotoxic effects against cancer cells .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. It may bind to the active sites of specific enzymes, blocking substrate access and inhibiting enzymatic activity, which is crucial in drug design targeting diseases reliant on enzyme function .
Biological Research
In biological studies, this compound can serve as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with biological targets makes it a valuable tool for understanding enzyme mechanisms and pathways.
Industrial Applications
Beyond medicinal uses, this compound has potential applications in the development of new materials and specialty chemicals. Its unique chemical properties allow it to be utilized as an intermediate in the synthesis of more complex molecules .
Study on Antitumor Activity
A notable study synthesized various derivatives of imidazole-based compounds and assessed their antitumor activities against multiple cancer cell lines including A549, MCF-7, HepG2, and OVCAR-3. The results demonstrated that certain derivatives exhibited lower IC50 values compared to established chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .
Mechanism of Action Investigation
Research into the mechanism of action of compounds like this compound revealed that they may interact with specific cellular pathways involved in cancer progression, thereby providing insights into their therapeutic potential .
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific enzymes or receptors it interacts with.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-pyridyl)-acetamide: Similar structure but with a pyridine ring instead of an imidazole ring.
2-Chloro-N-(2-thiazolyl)-acetamide: Contains a thiazole ring instead of an imidazole ring.
2-Chloro-N-(2-benzimidazolyl)-acetamide: Features a benzimidazole ring.
Uniqueness
2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide is unique due to the presence of the imidazole ring, which can confer specific electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
Biological Activity
2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various pathogens, including bacteria and fungi. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the acylation of imidazole derivatives with chloroacetyl chloride, followed by purification processes such as recrystallization or chromatography. The purity and structure of the synthesized compound can be confirmed using spectroscopic methods like IR, NMR, and mass spectrometry.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that the compound was particularly effective against Gram-positive bacteria and had moderate activity against yeast strains.
Microorganism | Zone of Inhibition (mm) |
---|---|
E. coli | 8.44 |
S. aureus | 16.19 |
C. albicans | 7.11 |
The above table summarizes the antimicrobial activity measured through the disc diffusion method at a concentration of 100 µg/mL .
The mechanism by which this compound exerts its biological effects involves inhibition of key enzymes in microbial metabolism. For instance, in antifungal applications, it has been shown to inhibit cytochrome P450 lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death.
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is influenced by the substituents on the phenyl ring. Variations in substituent position and electronic properties significantly affect lipophilicity and membrane permeability, which are critical for antimicrobial efficacy. Compounds with halogenated groups (e.g., fluorine or chlorine) at the para position have shown enhanced activity due to their ability to penetrate bacterial membranes more effectively .
Case Studies
Several studies have focused on the optimization and evaluation of compounds similar to this compound:
- Antibacterial Screening : A series of N-substituted phenyl chloroacetamides were synthesized and tested for their antibacterial properties against resistant strains like MRSA. Compounds with specific substitutions demonstrated MIC values significantly lower than those of traditional antibiotics .
- Antifungal Activity : In a comparative study, chloroacetamides were tested against various fungal strains, revealing that those with imidazole moieties exhibited superior antifungal activity compared to their non-imidazole counterparts .
- In Vivo Studies : Recent investigations into the pharmacokinetics and pharmacodynamics of related compounds have shown promising results in animal models for treating infections caused by resistant pathogens .
Properties
IUPAC Name |
2-chloro-N-(2-imidazol-1-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-7-11(16)14-9-3-1-2-4-10(9)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOFZDDLISJAMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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